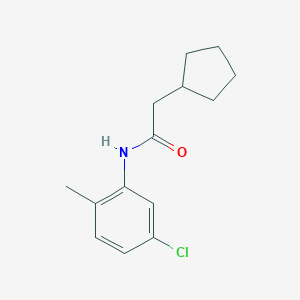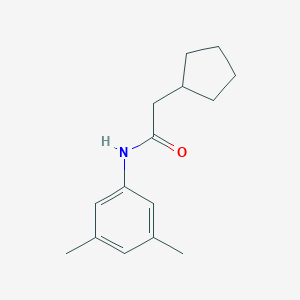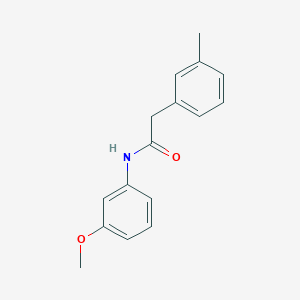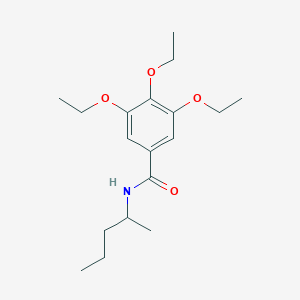
2,5-dichloro-N-(2,6-diisopropylphenyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-dichloro-N-(2,6-diisopropylphenyl)benzenesulfonamide, also known as DIDS, is a chemical compound that has been extensively studied in scientific research. DIDS is a sulfonamide derivative that has a wide range of applications in biochemistry and physiology. In
Mecanismo De Acción
2,5-dichloro-N-(2,6-diisopropylphenyl)benzenesulfonamide inhibits chloride channels and transporters by binding to a specific site on the protein. The binding of 2,5-dichloro-N-(2,6-diisopropylphenyl)benzenesulfonamide to the protein induces a conformational change that blocks the passage of chloride ions through the channel or transporter. 2,5-dichloro-N-(2,6-diisopropylphenyl)benzenesulfonamide has been shown to inhibit several types of chloride channels and transporters, including the cystic fibrosis transmembrane conductance regulator (CFTR), the volume-regulated anion channel (VRAC), and the sodium-coupled bicarbonate transporter (NBC).
Biochemical and Physiological Effects:
The inhibition of chloride channels and transporters by 2,5-dichloro-N-(2,6-diisopropylphenyl)benzenesulfonamide has several biochemical and physiological effects. Inhibition of CFTR by 2,5-dichloro-N-(2,6-diisopropylphenyl)benzenesulfonamide has been shown to reduce the secretion of chloride and bicarbonate ions in the airways, leading to the thickening of mucus and the development of cystic fibrosis. Inhibition of VRAC by 2,5-dichloro-N-(2,6-diisopropylphenyl)benzenesulfonamide has been shown to reduce cell volume regulation and induce cell death in cancer cells. Inhibition of NBC by 2,5-dichloro-N-(2,6-diisopropylphenyl)benzenesulfonamide has been shown to reduce the secretion of bicarbonate ions in the pancreas, leading to the development of pancreatitis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,5-dichloro-N-(2,6-diisopropylphenyl)benzenesulfonamide has several advantages for lab experiments. It is a potent inhibitor of chloride channels and transporters, making it an effective tool for investigating the role of these proteins in various physiological and pathological conditions. 2,5-dichloro-N-(2,6-diisopropylphenyl)benzenesulfonamide is also readily available and relatively inexpensive, making it accessible to researchers. However, 2,5-dichloro-N-(2,6-diisopropylphenyl)benzenesulfonamide has some limitations for lab experiments. It can be toxic to cells at high concentrations, and its effects on chloride channels and transporters can be non-specific, leading to off-target effects.
Direcciones Futuras
There are several future directions for research on 2,5-dichloro-N-(2,6-diisopropylphenyl)benzenesulfonamide. One area of research is the development of more specific inhibitors of chloride channels and transporters. This could lead to the development of more targeted therapies for diseases such as cystic fibrosis and hypertension. Another area of research is the investigation of the role of chloride channels and transporters in cancer cells. 2,5-dichloro-N-(2,6-diisopropylphenyl)benzenesulfonamide has been shown to induce cell death in cancer cells by inhibiting VRAC, and further research could lead to the development of new cancer therapies. Finally, the development of new methods for the delivery of 2,5-dichloro-N-(2,6-diisopropylphenyl)benzenesulfonamide to specific tissues or cells could improve its efficacy and reduce its toxicity.
Métodos De Síntesis
The synthesis of 2,5-dichloro-N-(2,6-diisopropylphenyl)benzenesulfonamide involves the reaction of 2,5-dichlorobenzenesulfonyl chloride with 2,6-diisopropylaniline in the presence of a base. The reaction results in the formation of 2,5-dichloro-N-(2,6-diisopropylphenyl)benzenesulfonamide as a white crystalline solid. The purity of the compound can be improved through recrystallization or column chromatography.
Aplicaciones Científicas De Investigación
2,5-dichloro-N-(2,6-diisopropylphenyl)benzenesulfonamide has been extensively studied in scientific research due to its ability to inhibit chloride channels and transporters. Chloride channels and transporters play a crucial role in various physiological processes, including cell volume regulation, acid-base balance, and neuronal excitability. 2,5-dichloro-N-(2,6-diisopropylphenyl)benzenesulfonamide has been used in research to investigate the role of chloride channels and transporters in various physiological and pathological conditions, including cystic fibrosis, epilepsy, and hypertension.
Propiedades
Nombre del producto |
2,5-dichloro-N-(2,6-diisopropylphenyl)benzenesulfonamide |
|---|---|
Fórmula molecular |
C18H21Cl2NO2S |
Peso molecular |
386.3 g/mol |
Nombre IUPAC |
2,5-dichloro-N-[2,6-di(propan-2-yl)phenyl]benzenesulfonamide |
InChI |
InChI=1S/C18H21Cl2NO2S/c1-11(2)14-6-5-7-15(12(3)4)18(14)21-24(22,23)17-10-13(19)8-9-16(17)20/h5-12,21H,1-4H3 |
Clave InChI |
OIUFMAWVMYSEFZ-UHFFFAOYSA-N |
SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)NS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl |
SMILES canónico |
CC(C)C1=C(C(=CC=C1)C(C)C)NS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-chloro-3-[(cyclopentylacetyl)amino]-N-isopentylbenzamide](/img/structure/B308706.png)
![3-[(cyclopentylacetyl)amino]-N-(2-ethoxyphenyl)benzamide](/img/structure/B308707.png)
![4-chloro-3-[(cyclopentylacetyl)amino]-N-isobutylbenzamide](/img/structure/B308709.png)




![4-chloro-3-[(cyclopentylacetyl)amino]-N-(4-ethoxyphenyl)benzamide](/img/structure/B308717.png)
![N-[4-(diethylamino)-2-methylphenyl]-2-(3-methylphenyl)acetamide](/img/structure/B308718.png)
![N-[4-(diethylamino)phenyl]-2-(3-methylphenyl)acetamide](/img/structure/B308719.png)

